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Compound of Interest

Compound Name: Nostoxanthin

Cat. No.: B1256873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction, purification,

and quantification of nostoxanthin from bacterial cultures. Nostoxanthin, a xanthophyll

carotenoid with potent antioxidant properties, is a promising candidate for applications in the

pharmaceutical, cosmetic, and nutraceutical industries. The protocols outlined below are

compiled from established methodologies for bacterial strains, particularly Sphingomonas

species, which are known for their high nostoxanthin production.

Quantitative Data Summary
The following table summarizes key quantitative data from nostoxanthin extraction and

production experiments using different Sphingomonas strains.
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Parameter
Sphingomonas sp.
COS14-R2

Sphingomonas sp.
SG73

Reference

Nostoxanthin

Concentration

217.22 ± 9.60 mg L⁻¹

(in fed-batch culture)

Production increased

2.5-fold with 1.8% sea

salt

[1][2][3]

Purity of Nostoxanthin
72.32% selectivity in

fed-batch culture

Approximately 97% of

total carotenoids
[1][4][5]

Optimal Culture

Temperature
35 °C 22 °C [1][3][4]

Optimal Culture pH 7.5 Not specified [1][3]

Dry Cell Biomass Up to 10 g L⁻¹ Not specified [1][3]

Experimental Protocols
This section details the methodologies for the cultivation of nostoxanthin-producing bacteria

and the subsequent extraction, purification, and analysis of nostoxanthin.

Protocol 1: Cultivation of Sphingomonas sp.
1. Media Preparation and Inoculation:

Prepare R2A or YM liquid medium. For enhanced production in some strains, supplement

the medium with artificial sea salt (e.g., 1.8%).[4][6]

Inoculate a 50 mL baffled Erlenmeyer flask containing 10 mL of the sterile medium with a

single colony of Sphingomonas sp.

Incubate the pre-culture at the optimal temperature for the specific strain (e.g., 22 °C for

SG73, 28-35 °C for COS14-R2) with agitation (e.g., 150-200 rpm) for 24-48 hours.[1][3][4]

2. Large-Scale Culture:

Inoculate a larger volume of fresh medium with the pre-culture to an initial optical density at

600 nm (OD₆₀₀) of approximately 0.15.
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Continue incubation under the same conditions for 72-96 hours, or until maximum cell

density and pigmentation are achieved.[1][4] For fed-batch fermentation to achieve higher

yields, a controlled feeding strategy with a concentrated glucose solution can be

implemented.[1][3]

Protocol 2: Nostoxanthin Extraction
1. Cell Harvesting:

Harvest the bacterial cells from the culture medium by centrifugation at 8,000-10,000 × g for

10-20 minutes at 4 °C.[3][4]

Wash the cell pellet twice with deionized water to remove residual medium components.

The cell pellet can be freeze-dried for long-term storage at -80 °C before extraction.[1][3][7]

2. Extraction Procedure:

Method A: Acetone Extraction

Soak the freeze-dried biomass (e.g., 5.33 g) in acetone (1:10 w/v) in a screw-capped

flask.[1]

Perform the extraction at room temperature with continuous magnetic stirring at 600 rpm.

[1]

Method B: Methanol Extraction

Mix 100 mg of freeze-dried cells with 10 mL of methanol.

Shake the mixture at 200 rpm at 25 °C for 12 hours.[7]

Method C: Methanol/Tetrahydrofuran Extraction

This method is often used as the mobile phase in HPLC analysis but can also be adapted

for extraction. A common ratio is 8:2 (v/v) methanol to tetrahydrofuran.[4][6]

3. Extract Recovery:
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After extraction, centrifuge the mixture at 8,000 × g for 10 minutes at 4 °C to pellet the cell

debris.[4][7]

Collect the supernatant containing the nostoxanthin.

Dry the supernatant using a rotary evaporator or under a stream of nitrogen gas.[1][3]

Protocol 3: Purification and Quantification
1. Purification by Column Chromatography:

Activate silica gel (e.g., 200-200 mesh) at 110 °C for 4 hours.[1][3]

Pack a column with the activated silica gel and equilibrate with a non-polar solvent system

such as petroleum ether and acetone (e.g., 6:4, v/v).[1][3]

Dissolve the dried extract in a minimal amount of the equilibration solvent and load it onto

the column.

Elute the carotenoids with a gradient of petroleum ether and acetone.[1]

Collect the yellow-colored fractions containing nostoxanthin.

2. Quantification by High-Performance Liquid Chromatography (HPLC):

HPLC System: An HPLC system equipped with a UV-visible or photodiode array (PDA)

detector is required.[1][3][4]

Column: A C18 or a specialized carotenoid column (e.g., YMC Carotenoid S-5) is

recommended.[3][4][7]

Mobile Phase: A common mobile phase is a mixture of methanol and tetrahydrofuran (e.g.,

8:2, v/v) or a gradient of methanol-MTBE-water.[4][6][7]

Detection: Set the detection wavelength to the absorption maximum of nostoxanthin, which

is typically around 470 nm.[3][4][6]
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Quantification: Calculate the concentration of nostoxanthin by comparing the peak area of

the sample to a standard curve prepared with a purified nostoxanthin standard.

Visualizations
Nostoxanthin Biosynthesis Pathway
The biosynthesis of nostoxanthin in Sphingomonas species begins with the common

carotenoid precursor, β-carotene. The pathway involves sequential hydroxylation steps

catalyzed by specific enzymes.
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Click to download full resolution via product page

Caption: Presumed biosynthetic pathway of nostoxanthin from FPP in Sphingomonas

species.[4][8][9]

Experimental Workflow for Nostoxanthin Extraction
The following diagram illustrates the general workflow for the extraction and analysis of

nostoxanthin from bacterial cultures.
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Caption: General experimental workflow for nostoxanthin extraction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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